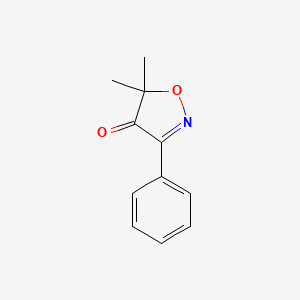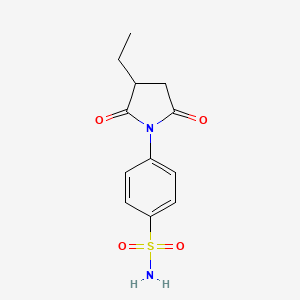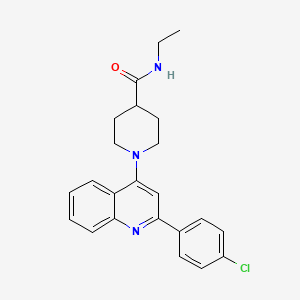
1-(Furan-2-yl)-3-(3-nitroanilino)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-yl)-3-((3-nitrophenyl)amino)propan-1-one is an organic compound that features a furan ring and a nitrophenyl group connected via a propanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-3-((3-nitrophenyl)amino)propan-1-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Nitration of Phenylamine: The nitrophenyl group is introduced by nitrating phenylamine using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: The final step involves coupling the furan ring with the nitrophenyl group through a propanone linker. This can be achieved using a base-catalyzed aldol condensation reaction.
Industrial Production Methods: In an industrial setting, the production of 1-(Furan-2-yl)-3-((3-nitrophenyl)amino)propan-1-one may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Furan-2-yl)-3-((3-nitrophenyl)amino)propan-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the nitrophenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furanones.
Reduction: 1-(Furan-2-yl)-3-((3-aminophenyl)amino)propan-1-one.
Substitution: Halogenated derivatives of the nitrophenyl ring.
Aplicaciones Científicas De Investigación
1-(Furan-2-yl)-3-((3-nitrophenyl)amino)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for polymers with specific electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-yl)-3-((3-nitrophenyl)amino)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
1-(Furan-2-yl)-3-((4-nitrophenyl)amino)propan-1-one: Similar structure but with the nitro group in the para position.
1-(Thiophen-2-yl)-3-((3-nitrophenyl)amino)propan-1-one: Contains a thiophene ring instead of a furan ring.
1-(Furan-2-yl)-3-((3-aminophenyl)amino)propan-1-one: The nitro group is reduced to an amino group.
Uniqueness: 1-(Furan-2-yl)-3-((3-nitrophenyl)amino)propan-1-one is unique due to the combination of its furan ring and nitrophenyl group, which confer specific electronic and steric properties. These properties make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
15057-32-6 |
|---|---|
Fórmula molecular |
C13H12N2O4 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-3-(3-nitroanilino)propan-1-one |
InChI |
InChI=1S/C13H12N2O4/c16-12(13-5-2-8-19-13)6-7-14-10-3-1-4-11(9-10)15(17)18/h1-5,8-9,14H,6-7H2 |
Clave InChI |
LQTKGGALODUAHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])NCCC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


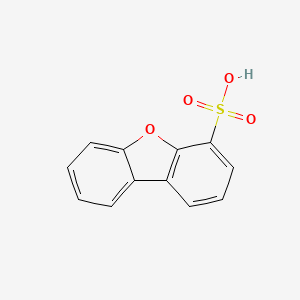
![5-[4-(Dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde](/img/structure/B15208233.png)
![(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate](/img/structure/B15208236.png)
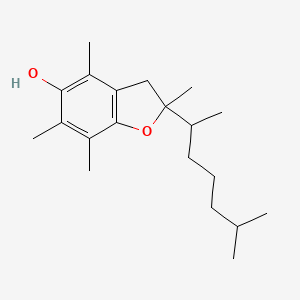
![Azeto[1,2-a]thieno[2,3-c]pyrrole](/img/structure/B15208249.png)


![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine](/img/structure/B15208278.png)

